molecular formula C11H23N3O3 B13996836 Tert-butyl N-[(2-amino-4-methyl-pentanoyl)amino]carbamate CAS No. 92218-54-7

Tert-butyl N-[(2-amino-4-methyl-pentanoyl)amino]carbamate

Cat. No.: B13996836
CAS No.: 92218-54-7
M. Wt: 245.32 g/mol
InChI Key: PWUPFRDLDFFDOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-[(2-amino-4-methyl-pentanoyl)amino]carbamate: is a synthetic organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an amino group, and a carbamate functional group. This compound is often used as an intermediate in organic synthesis and has applications in various fields including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(2-amino-4-methyl-pentanoyl)amino]carbamate typically involves multiple steps, including amination, reduction, esterification, and condensation reactions. One common synthetic route starts with the preparation of the amino acid derivative, followed by protection of the amino group using tert-butyl carbamate. The reaction conditions often involve the use of organic solvents such as ethanol and reagents like Boc anhydride .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the process. The overall yield of the synthesis can be improved by optimizing reaction conditions such as temperature, solvent choice, and reaction time .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving the amino group.

    Reduction: Reduction reactions can be performed on the carbamate group to yield corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamate group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions include various substituted carbamates, amines, and other derivatives depending on the specific reaction conditions .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[(2-amino-4-methyl-pentanoyl)amino]carbamate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound can be used to study enzyme interactions and protein modifications. It is also used in the synthesis of peptide-based drugs.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic properties. It is used in the development of drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound is used in the production of polymers and advanced materials. It is also employed in the synthesis of specialty chemicals .

Mechanism of Action

The mechanism of action of tert-butyl N-[(2-amino-4-methyl-pentanoyl)amino]carbamate involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl N-[(2-aminoethyl)carbamate]
  • Tert-butyl N-[(4-aminomethyl)phenyl]carbamate
  • Tert-butyl N-[(2-amino-4-methyl-pentanoyl)amino]carbamate

Uniqueness

This compound is unique due to its specific structural features, which confer distinct reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it suitable for specific applications in drug development and material science .

Properties

CAS No.

92218-54-7

Molecular Formula

C11H23N3O3

Molecular Weight

245.32 g/mol

IUPAC Name

tert-butyl N-[(2-amino-4-methylpentanoyl)amino]carbamate

InChI

InChI=1S/C11H23N3O3/c1-7(2)6-8(12)9(15)13-14-10(16)17-11(3,4)5/h7-8H,6,12H2,1-5H3,(H,13,15)(H,14,16)

InChI Key

PWUPFRDLDFFDOS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NNC(=O)OC(C)(C)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.